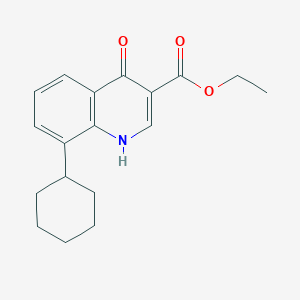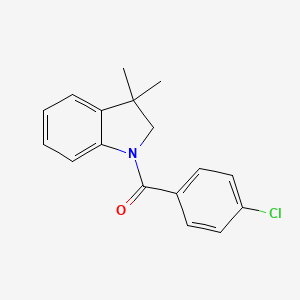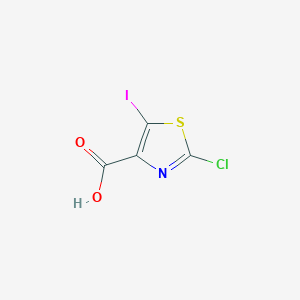
4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyethyl group, and a naphthyridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one typically involves multi-step organic reactions. One common method includes the bromination of a naphthyridinone precursor followed by the introduction of the methoxyethyl group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dehalogenated compound.
Scientific Research Applications
4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-azaindole
- 4-Bromo-2-hydroxybenzoic acid
- 4-Bromophenyl ether
Comparison
Compared to these similar compounds, 4-Bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8(7H)-one is unique due to its specific structural features, such as the methoxyethyl group and the naphthyridinone core. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
4-bromo-7-(2-methoxyethyl)-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-7-6-14-5-3-8-9(12)2-4-13-10(8)11(14)15/h2-5H,6-7H2,1H3 |
InChI Key |
LNTHXTWGNYCEGE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CN=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838105.png)



![1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone](/img/structure/B11838118.png)





